An In-depth Technical Guide to 2-Iodothiophene: Core Properties and Experimental Protocols
An In-depth Technical Guide to 2-Iodothiophene: Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, spectroscopic data, and key synthetic protocols for 2-Iodothiophene (CAS No. 3437-95-4). This document is intended as a core resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed, citable data and methodologies to support research and development.
Core Compound Identification and Properties
2-Iodothiophene is a halogenated heterocyclic compound widely utilized as a building block in organic synthesis. Its reactivity, particularly at the carbon-iodine bond, makes it a valuable precursor for creating more complex molecules through various cross-coupling reactions.[1]
Table 1: Compound Identifiers and Chemical Formula
| Identifier | Value |
| IUPAC Name | 2-iodothiophene[2] |
| CAS Number | 3437-95-4[2] |
| Molecular Formula | C₄H₃IS[2][3][4] |
| Molecular Weight | 210.04 g/mol [2] |
| InChI Key | ROIMNSWDOJCBFR-UHFFFAOYSA-N[2][4] |
| SMILES | C1=CSC(=C1)I[2][4] |
| Synonyms | α-Iodothiophene, 2-Thienyl iodide[5][6] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to clear yellow, red-brown, or blue-green liquid[3][4] |
| Melting Point | -40 °C |
| Boiling Point | 73 °C at 15 mmHg |
| 80-81 °C at 20 mmHg | |
| Density | 1.902 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.651 |
| Flash Point | 160 °F (71 °C) |
| Storage | 2-8°C, light-sensitive[3] |
| Solubility | Insoluble in water. |
| Stability | Commercially available products may contain copper as a stabilizer. |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of 2-Iodothiophene's identity and purity. Below is a summary of its key spectral characteristics.
Table 3: Spectroscopic Data Summary
| Technique | Data and Interpretation |
| ¹H NMR | Spectral data is available from the Spectral Database for Organic Compounds (SDBS) and other commercial databases.[7][8][9] |
| ¹³C NMR | Spectral data is available from sources including ChemicalBook and PubChem.[2][10] |
| Infrared (IR) | The IR spectrum can be found in the NIST Chemistry WebBook and other commercial libraries.[5][6][11] The spectrum will show characteristic peaks for C-H and C-C stretching and bending vibrations of the thiophene (B33073) ring. |
| Mass Spec. (MS) | m/z 210 : Molecular ion (M⁺) [C₄H₃IS]⁺.[2][5] m/z 83 : [C₄H₃S]⁺, corresponding to the loss of the iodine radical.[2] m/z 39 : A common fragment in the mass spectra of aromatic compounds.[2] |
Key Reactivity and Applications
2-Iodothiophene is a versatile intermediate, primarily due to the reactivity of the C-I bond. It is a key substrate in palladium-catalyzed cross-coupling reactions and can be used to form organometallic reagents.
-
Palladium-Catalyzed Cross-Coupling: It readily participates in reactions like the Sonogashira coupling to form carbon-carbon bonds with terminal alkynes. This method is fundamental for synthesizing conjugated systems used in materials science and as precursors for complex molecules.[3]
-
Grignard Reagent Formation: 2-Iodothiophene reacts with magnesium metal to form the corresponding Grignard reagent, 2-thienylmagnesium iodide.[2] This nucleophilic reagent is useful for creating new C-C bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters.
Experimental Protocols
The following section provides a detailed, reproducible protocol for the laboratory-scale synthesis of 2-Iodothiophene.
Protocol 1: Synthesis of 2-Iodothiophene from Thiophene
This procedure is adapted from the established method published in Organic Syntheses, which utilizes the direct iodination of thiophene in the presence of mercuric oxide as an iodine activator.[2]
Materials:
-
Thiophene (C₄H₄S)
-
Benzene (B151609) (or Ligroin, b.p. 100-120°C)
-
Yellow Mercuric Oxide (HgO)
-
Iodine (I₂)
-
Ether
-
Dilute Sodium Thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
In a suitable reaction flask, dissolve 35 g (0.42 mole) of thiophene in 150 cc. of benzene.
-
Add 50 g (0.23 mole) of yellow mercuric oxide to the solution. The mixture should be vigorously agitated to keep the mercuric oxide in suspension.
-
Over a period of 15 to 20 minutes, add 108 g (0.43 mole) of iodine in small, alternate portions with the mercuric oxide. A color change from yellow (HgO) to crimson (mercuric iodide) will be observed.
-
After the addition is complete, filter the mixture. Wash the solid residue with three 25-cc. portions of ether.
-
Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate to remove any excess iodine.
-
Dry the organic layer over approximately 5 g of anhydrous calcium chloride and filter.
-
Remove the ether and benzene solvents by distillation on a steam bath.
-
Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 73°/15 mm.[2]
-
The expected yield is 72-75% of the theoretical amount.[2] A small amount of 2,5-diiodothiophene (B186504) may form as a by-product.[2]
Safety and Handling
2-Iodothiophene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[2] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[2] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[2] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the full Safety Data Sheet (SDS) from the supplier before use. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
References
- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 2. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodothiophene | 3437-95-4 [chemicalbook.com]
- 4. 187880100 [thermofisher.com]
- 5. Thiophene, 2-iodo- [webbook.nist.gov]
- 6. Thiophene, 2-iodo- [webbook.nist.gov]
- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 8. 2-Iodothiophene(3437-95-4) 1H NMR [m.chemicalbook.com]
- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 10. 2-Iodothiophene(3437-95-4) 13C NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
